molecular formula C10H19NO3 B6161741 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid CAS No. 882174-51-8

2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid

Cat. No.: B6161741
CAS No.: 882174-51-8
M. Wt: 201.26 g/mol
InChI Key: HDTDKZNARQIEHD-UHFFFAOYSA-N
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Description

2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of butanoic acid and features an acetamido group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid typically involves the acylation of 3-methyl-2-(propan-2-yl)butanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the isopropyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetamido-3-methyl-2-(propan-2-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group differentiates it from similar compounds, providing unique hydrogen bonding capabilities and potential for diverse chemical transformations .

Properties

CAS No.

882174-51-8

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-acetamido-3-methyl-2-propan-2-ylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-6(2)10(7(3)4,9(13)14)11-8(5)12/h6-7H,1-5H3,(H,11,12)(H,13,14)

InChI Key

HDTDKZNARQIEHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(=O)O)NC(=O)C

Purity

95

Origin of Product

United States

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